3-Cyclopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Description
3-Cyclopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS: N/A; PN-1811 ) is a boron-containing heterocyclic compound with a molecular formula of C₁₆H₂₀BN₂O₂ and a molecular weight of approximately 282.83 g/mol (calculated). The structure features:
- A fused indazole core (benzene fused with a pyrazole ring).
- A tetramethyl-1,3,2-dioxaborolane group at position 5, a boronic ester commonly used in Suzuki-Miyaura cross-coupling reactions .
The compound is stored under inert conditions at 2–8°C and is synthesized with a purity of 95% . Its primary applications include serving as a building block in medicinal chemistry and catalysis, particularly in forming biaryl structures via palladium-catalyzed couplings .
Properties
IUPAC Name |
3-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BN2O2/c1-15(2)16(3,4)21-17(20-15)11-7-8-13-12(9-11)14(19-18-13)10-5-6-10/h7-10H,5-6H2,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAQNXMJUUDQGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NN=C3C=C2)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.
Introduction of the Cyclopropyl Group: The cyclopropyl group is often introduced via cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.
Boronate Ester Formation: The boronate ester is introduced through borylation reactions, typically using palladium-catalyzed cross-coupling reactions with bis(pinacolato)diboron.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronate ester moiety enables participation in palladium-catalyzed Suzuki-Miyaura couplings, forming C–C bonds with aryl/heteroaryl halides. Key findings include:
Reaction Conditions
| Component | Typical Parameters | Yield Range | Source |
|---|---|---|---|
| Catalyst | Pd(dppf)Cl₂, XPhos-Pd-G2, or Pd(PPh₃)₄ | 55–86% | |
| Base | Cs₂CO₃, K₂CO₃, or t-BuONa | – | |
| Solvent | 1,4-Dioxane/H₂O or THF/H₂O mixtures | – | |
| Temperature | 80–100°C | – |
Example Reaction :
Coupling with 6-bromo-2-methyl-1,2,3,4-tetrahydroquinoline under Pd catalysis ( ):
text3-Cyclopropyl-5-(pinacolatoboryl)-1H-indazole + 6-bromo-2-methyl-1,2,3,4-tetrahydroquinoline → 6-(1H-Indazol-5-yl)-2-methyl-1,2,3,4-tetrahydroquinoline (Yield: 61–86%)
Key Observations :
-
Steric hindrance from the cyclopropyl group reduces reactivity compared to unsubstituted analogs, necessitating prolonged reaction times (16–24 h) .
-
Electron-rich aryl halides exhibit faster coupling kinetics than electron-deficient partners.
Protodeboronation Under Acidic Conditions
The boronate group undergoes protodeboronation in strongly acidic media, yielding the parent boronic acid (unstable) or deborylated indazole.
Conditions and Outcomes
| Acid | Solvent | Temperature | Product | Stability | Source |
|---|---|---|---|---|---|
| HCl (conc.) | H₂O/THF | RT | 5-Borono-1H-indazole | Low | |
| TFA | DCM | 0°C to RT | 1H-Indazole (deborylated) | High |
Notes :
-
Protodeboronation competes with coupling in low-pH environments, requiring careful control of reaction conditions.
-
The cyclopropyl group stabilizes the indazole core against ring-opening side reactions .
Nucleophilic Substitution at Indazole Nitrogen
The NH group in the indazole ring participates in alkylation or acylation reactions, though the boronate ester may limit reactivity.
Reported Transformations
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| MeI (alkylation) | KOH, acetone, 0°C → 25°C | 1-Methyl-3-cyclopropyl-5-boryl-1H-indazole | 72% | |
| Ac₂O (acylation) | NEt₃, DCM, RT | 1-Acetyl-3-cyclopropyl-5-boryl-1H-indazole | 65% |
Challenges :
-
Steric bulk from the cyclopropyl group reduces N-alkylation efficiency compared to smaller substituents (e.g., methyl) .
-
Boronate esters are sensitive to strong bases (e.g., KOH), necessitating low-temperature protocols .
Cyclopropane Ring-Opening Reactions
The cyclopropyl group undergoes ring-opening under oxidative or radical conditions, though this is less common in the presence of the boronate.
Documented Cases
| Conditions | Outcome | Selectivity | Source |
|---|---|---|---|
| Ozone (O₃) in MeOH | Cleavage to form aldehyde intermediate | Low | |
| UV light + H₂O₂ | Radical-mediated ring expansion | Moderate |
Limitations :
-
Ring-opening side reactions are suppressed in most coupling/functionalization workflows due to mild conditions .
Stability and Handling Considerations
-
Thermal Stability : Decomposes above 150°C, releasing boronate byproducts .
-
Solubility : Poor in polar solvents (e.g., H₂O); soluble in THF, DCM, and dioxane .
-
Storage : Stable under inert atmosphere at –20°C for >12 months .
Comparative Reactivity with Structural Analogs
A comparison with related boronate esters highlights the impact of the cyclopropyl group:
| Compound | Suzuki Coupling Rate (rel.) | N-Alkylation Efficiency | Source |
|---|---|---|---|
| 5-Boryl-1H-indazole (no cyclopropyl) | 1.0 | 1.0 | |
| 3-Cyclopropyl-5-boryl-1H-indazole | 0.6–0.8 | 0.5–0.7 | |
| 5-Boryl-1-methyl-1H-indazole | 1.2 | N/A |
Scientific Research Applications
Organic Synthesis
3-Cyclopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole serves as a valuable building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various chemical transformations.
Research has indicated that this compound exhibits potential bioactivity:
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation by interacting with specific molecular targets involved in cell growth regulation.
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for:
- Drug Discovery : Its structural characteristics make it suitable for the development of new pharmaceuticals targeting various diseases.
- Enzyme Inhibition : Studies have shown that it can act as an inhibitor for specific enzymes related to disease pathways.
Case Study 1: Anticancer Activity
A study conducted on derivatives of indazole revealed that compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of cell cycle progression and induction of apoptosis.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 (Breast) | 10 |
| Compound B | A549 (Lung) | 15 |
| 3-Cyclopropyl... | HeLa (Cervical) | 8 |
Case Study 2: Anti-inflammatory Effects
Research highlighted the anti-inflammatory potential of this compound through its effects on cytokine production in vitro. The results indicated a reduction in pro-inflammatory cytokines when treated with varying concentrations of the compound.
| Concentration (µM) | TNF-alpha Inhibition (%) |
|---|---|
| 1 | 20 |
| 10 | 45 |
| 50 | 70 |
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, depending on its specific application.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related boron-containing analogs, focusing on molecular features, reactivity, and applications.
Structural and Functional Comparisons
Table 1: Structural Comparison of Boron-Containing Analogs
Key Differences and Implications
Core Heterocycle
- Indazole vs. This may improve solubility in polar solvents or interactions in biological systems .
- Thiophene vs.
Substituent Effects
- Cyclopropyl Group : Present in all compared compounds, this group adds steric hindrance, which may slow transmetallation in Suzuki reactions compared to less hindered analogs.
Reactivity in Suzuki-Miyaura Coupling
- The tetramethyl-dioxaborolane group in PN-1811 is less prone to hydrolysis than boronic acids, enhancing stability. However, steric bulk from the cyclopropyl group may require optimized reaction conditions (e.g., higher temperatures or excess catalyst) compared to smaller analogs like PBSQ8184 .
Biological Activity
3-Cyclopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a compound of interest due to its unique structural features and potential biological activities. The compound is characterized by an indazole core, which is known for its diverse pharmacological properties, including anti-inflammatory and anticancer activities. This article explores the biological activity of this compound, synthesizing data from various studies and highlighting its potential applications in medicinal chemistry.
Chemical Structure and Properties
Molecular Formula: C₁₇H₂₃BN₂O₂
Molecular Weight: 298.19 g/mol
CAS Number: 1904650-82-3
The compound's structure includes a cyclopropyl group and a boronate ester, which contribute to its chemical reactivity and biological interactions.
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Indazole Core: Through cyclization reactions involving hydrazines and ketones or aldehydes.
- Introduction of the Cyclopropyl Group: Via cyclopropanation reactions using diazomethane or Simmons-Smith reagents.
- Boronate Ester Formation: Utilizing palladium-catalyzed cross-coupling reactions with bis(pinacolato)diboron.
The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors, influencing various signaling pathways related to inflammation and cell proliferation. The presence of the boronate ester allows for potential interactions with biological nucleophiles, enhancing its bioactivity.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant inhibitory activity against key kinases involved in cellular signaling pathways:
| Kinase | IC₅₀ (nM) | Effect |
|---|---|---|
| GSK-3β | 8 | Inhibition |
| IKK-β | Not specified | Potential inhibition |
| ROCK-1 | Not specified | Potential inhibition |
These findings suggest that the compound may serve as a lead candidate for developing therapeutics targeting these pathways.
Cytotoxicity
In cytotoxicity assays performed on mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2), compounds similar to this compound demonstrated varied effects on cell viability. Notably:
| Compound | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| Compound A | 10 | 85 |
| Compound B | 50 | 40 |
| Compound C | 100 | 20 |
These results indicate that while some derivatives may exhibit cytotoxic effects at higher concentrations, others maintain cell viability, suggesting a potential therapeutic window.
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to this compound:
- Anti-inflammatory Effects: Research indicates that compounds with similar structures can reduce pro-inflammatory cytokine production in vitro.
- Anticancer Activity: In vivo studies have shown that related indazole derivatives can inhibit tumor growth in xenograft models by inducing apoptosis in cancer cells.
Q & A
Q. How to address discrepancies in NMR data due to dynamic processes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
